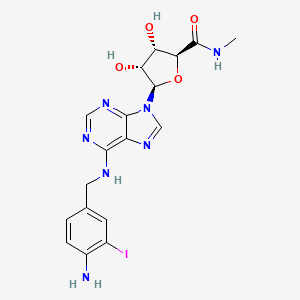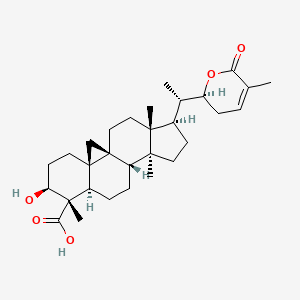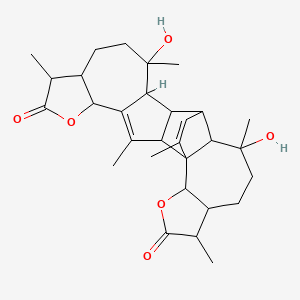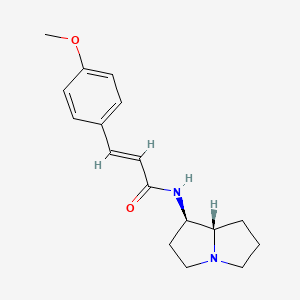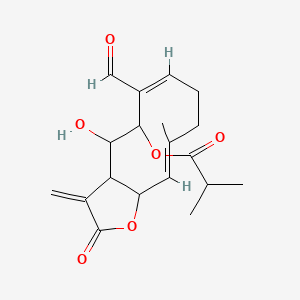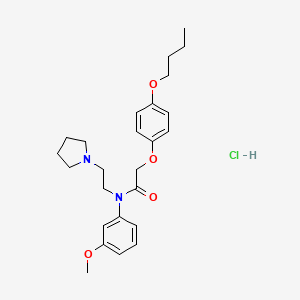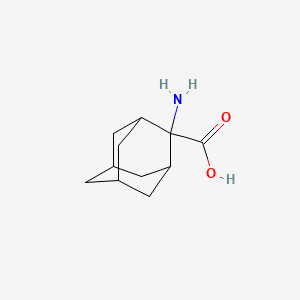
Ácido 2-aminoadamantano-2-carboxílico
Descripción general
Descripción
2-Aminoadamantane-2-carboxylic acid is an organic compound with the formula C11H17NO2 . It is a geminal, functionalized achiral amino acid that has been reported to possess interesting biological activity as a transport mediator due to its unique physiochemical properties .
Synthesis Analysis
The synthesis of 2-Aminoadamantane-2-carboxylic acid involves a high-yielding, scalable, and safe process . The process uses various mesoreactor flow devices to expedite the lab-scale synthesis of this molecule by simplifying the processing requirements for the use of several potentially hazardous reagent combinations and reaction conditions .Molecular Structure Analysis
The molecular formula of 2-Aminoadamantane-2-carboxylic acid is C11H17NO2 . Its average mass is 195.258 Da and its monoisotopic mass is 195.125931 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Aminoadamantane-2-carboxylic acid are complex and involve several steps . The process involves the use of 2-adamantone, (NH4)2CO3, and NaCN, among other reagents .Physical and Chemical Properties Analysis
2-Aminoadamantane-2-carboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 346.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 51.8±0.3 cm3, a molar volume of 157.7±3.0 cm3, and a polarizability of 20.5±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Mediador de transporte en sistemas biológicos
El ácido 2-aminoadamantano-2-carboxílico ha sido reportado por poseer una interesante actividad biológica como mediador de transporte debido a sus propiedades fisicoquímicas únicas. Puede influir en el transporte de aminoácidos como la metionina y la leucina hacia las células, lo cual es crucial para diversos procesos celulares .
Inhibición de la proliferación celular
Este compuesto ha demostrado la capacidad de inhibir la proliferación de células de leucemia linfocítica P388, lo que indica su posible uso en la investigación y el tratamiento del cáncer .
Desarrollo del proceso de síntesis
Se ha desarrollado un nuevo proceso de alto rendimiento, escalable y seguro para la preparación de ácido 2-aminoadamantano-2-carboxílico, lo cual es significativo para su producción y aplicación en diversos campos .
Reconocimiento selectivo en interacciones moleculares
Se ha reportado que el residuo de ácido 2-aminoadamantano-2-carboxílico es responsable de interacciones clave que permiten el reconocimiento selectivo de ciertos objetivos moleculares, lo cual es importante en el diseño y desarrollo de fármacos .
Actividad antimetastásica y antitumoral
Las modificaciones estructurales de moléculas que contienen adamantano, como el acoplamiento de ácido adamantílico acético a ciertos compuestos, han mostrado una actividad biológica versátil que incluye efectos antimetastásicos y antitumorales, así como la estimulación de la respuesta inmune en animales experimentales .
Mecanismo De Acción
Target of Action
The primary target of 2-Aminoadamantane-2-carboxylic acid is the purinergic P2X receptors . These receptors are trimeric cell surface ion channels that are gated by extracellular ATP . They are present on the surface of various cells, including hematopoietic lineage, astrocytes, microglia, oligodendrocytes, Schwann cells, and neurons (primarily glutamatergic neurons) in the central and peripheral nervous system .
Mode of Action
2-Aminoadamantane-2-carboxylic acid: interacts with its targets by inhibiting the P2X7-evoked glutamate release . This inhibition may contribute to its antinociceptive properties .
Biochemical Pathways
The biochemical pathway affected by 2-Aminoadamantane-2-carboxylic acid is the purinergic signaling pathway . By inhibiting the P2X7-evoked glutamate release, it can potentially alter the signaling in this pathway . The downstream effects of this alteration are currently under investigation .
Pharmacokinetics
The pharmacokinetic properties of 2-Aminoadamantane-2-carboxylic acid It is known to have high gi absorption and is a p-gp substrate . Its lipophilicity (iLOGP) is 1.61 , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 2-Aminoadamantane-2-carboxylic acid ’s action include the inhibition of glutamate release . This inhibition can potentially lead to analgesic effects .
Safety and Hazards
2-Aminoadamantane-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
Research is ongoing into the potential applications of 2-Aminoadamantane-2-carboxylic acid. For example, it has been used in the design and synthesis of novel mannosylated muropeptide analogs . The immunostimulating activities of these prepared compounds will be evaluated in a mice model using ovalbumin as an antigen and compared with previously prepared derivatives .
Análisis Bioquímico
Biochemical Properties
2-Aminoadamantane-2-carboxylic acid has been reported to interact with various enzymes and proteins
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 2-Aminoadamantane-2-carboxylic acid in animal models have been studied
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
2-aminoadamantane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQRNCPZFUGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195187 | |
| Record name | Adamantanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42381-05-5 | |
| Record name | 2-Aminoadamantane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42381-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adamantanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042381055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42381-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adamantanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADAMANTANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52G3FRR68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


